rac Desisopropyl Tolterodine Methyl Ether
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Description
Rac Desisopropyl Tolterodine Methyl Ether is a labelled impurity form of Tolterodine . Tolterodine is used in the treatment of smooth muscle hyperactivity . The molecular formula of this compound is C20H27NO .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C20H27NO . The molecular weight of the compound is 297.43 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C20H27NO . The molecular weight of the compound is 297.43 .Mechanism of Action
Rac Desisopropyl Tolterodine Methyl Ether is a labelled impurity form of Tolterodine . Tolterodine is a competitive antagonist of muscarinic receptors . It demonstrates selectivity for urinary bladder receptors over salivary receptors . Urinary bladder contraction is mediated by muscarinic receptors . Tolterodine increases residual urine volume and decreases detrusor muscle pressure .
Safety and Hazards
When handling rac Desisopropyl Tolterodine Methyl Ether, it’s important to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N-propan-2-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)21-13-12-18(17-8-6-5-7-9-17)19-14-16(3)10-11-20(19)22-4/h5-11,14-15,18,21H,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTHIYCZGOKIDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCNC(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-65-8 |
Source
|
Record name | (3RS)-3-(2-Methoxy-5-methylphenyl)-N-(1-methylethyl)-3-phenylpropan-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3RS)-3-(2-METHOXY-5-METHYLPHENYL)-N-(1-METHYLETHYL)-3-PHENYLPROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCU9TJ4GAF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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